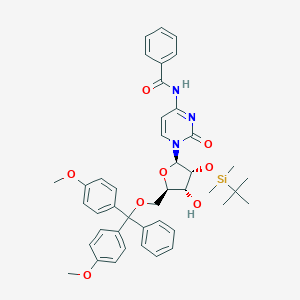

5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine

説明

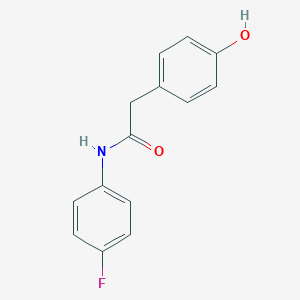

5’-O-DMT-2’-O-TBDMS-Bz-rC is a modified nucleoside used in the synthesis of DNA or RNA. This compound is characterized by the presence of dimethoxytrityl (DMT) and tert-butyldimethylsilyl (TBDMS) protecting groups, which are crucial for its stability and functionality in various biochemical applications .

科学的研究の応用

Pharmacology and Clinical Development

5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine is a compound with a structure resembling naturally occurring tryptamines, and its analogs have been utilized in various research settings. For instance, studies have shown that 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a serotonergic agonist with the highest affinity for 5-HT1A receptors. It has been evaluated in animal models, though clinical studies in humans are scarce. Epidemiological studies suggest that, like other psychedelics, it induces profound alterations in consciousness, potentially having beneficial long-term effects on mental health and well-being. This has led to suggestions that further clinical exploration is warranted, especially due to its short duration of action and relative lack of visual effects compared to other psychedelics (Ermakova et al., 2021).

Anticancer Properties

The structural similarity of this compound to nucleoside analogs has led to research in the field of cancer treatment. For example, 5-Azacytidine is a nucleoside analog that acts as a DNA methyltransferase (DNMT) inhibitor, showing in vitro and in vivo demethylating effects. It has been approved by the FDA for treating myelodysplastic syndromes (MDS) and has been explored for its role in treating acute myeloid leukemia (AML) and in stem cell transplant fields. The drug has shown survival benefits in certain cancer types and is increasingly used in place of standard intensive chemotherapy for 'unfit' elderly patients with AML (El Fakih et al., 2015). Another example is RX-3117, a novel specific antimetabolite for selective cancer treatment, with excellent activity against various cancer cell lines and xenografts. It is activated selectively by uridine-cytidine kinase 2 (UCK2), expressed only in tumors, and has a dual mechanism of action: DNA damage and inhibition of DNA methyltransferase 1 (DNMT1). Due to its tumor-selective activation and novel mechanism of action, it has the potential to replace gemcitabine in the treatment of a spectrum of cancer types (Balboni et al., 2019).

Neuropharmacology and Potential Therapeutic Uses

Compounds structurally similar to this compound have been studied for their neuropharmacological properties and potential therapeutic uses. For instance, research indicates that N,N-dimethyltryptamine (DMT) plays important roles in various processes in the central and peripheral nervous system and may act as a neurotransmitter. DMT has limited neurotoxicity and other adverse effects except for intense cardiovascular effects when administered intravenously in large doses. Its role in nervous system signaling suggests that it may be a useful experimental tool in exploring how the brain works and could also be a useful clinical tool for the treatment of anxiety and psychosis (Carbonaro & Gatch, 2016).

Epigenetic Mechanisms and Therapeutic Targets

The structural analogs of this compound have been extensively researched for their role in epigenetic mechanisms and as therapeutic targets. DNA methyltransferases (DNMTs), which are inhibited by these analogs, are crucial for gene expression and numerous biological processes. DNMT inhibitors have shown the ability to restore suppressor gene expression and exert antitumor effects in laboratory models and have demonstrated antileukemic activity in clinical trials. However, their definitive clinical role might require combination therapy, and phase III studies are needed to establish their efficacy (Goffin & Eisenhauer, 2002).

作用機序

将来の方向性

Given its extraordinary efficacy in the research of RNA viruses, 5’-O-DMT-2’-O-TBDMS-N-Bz-Cytidine holds immense potential for the research and development of treatments for HCV and various other viral afflictions . Its distinctive antiviral properties make it a promising candidate for future pharmaceutical research .

生化学分析

Biochemical Properties

5’-O-DMT-2’-O-TBDMS-N-Bz-Cytidine interacts with various enzymes, proteins, and other biomolecules during biochemical reactions . The modifications in this compound, such as the addition of a dimethoxytrityl (DMT) group at the 5’ position, a tert-butyldimethylsilyl (TBDMS) group at the 2’ position, and a benzoyl (Bz) group at the N position, enhance its stability and protect it during chemical synthesis .

Molecular Mechanism

The molecular mechanism of action of 5’-O-DMT-2’-O-TBDMS-N-Bz-Cytidine is complex and involves several binding interactions with biomolecules . It is used in the synthesis of oligonucleotides, which can then interact with various biomolecules, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the TBDMS group is stable under the acidic conditions used to remove the DMT group during the synthesis cycle .

Metabolic Pathways

As an intermediate in the synthesis of oligonucleotides, it may be involved in the metabolic pathways of these nucleic acids .

Transport and Distribution

As a building block for oligonucleotides, it is likely to be transported and distributed in a manner similar to these nucleic acids .

Subcellular Localization

As a building block for oligonucleotides, it is likely to be localized wherever these nucleic acids are found within the cell .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-DMT-2’-O-TBDMS-Bz-rC involves multiple steps, starting with the protection of the hydroxyl groups on the ribose moiety. The 5’-hydroxyl group is protected with a dimethoxytrityl (DMT) group, while the 2’-hydroxyl group is protected with a tert-butyldimethylsilyl (TBDMS) group. The benzoyl (Bz) group is used to protect the amino group on the cytosine base .

Industrial Production Methods

In industrial settings, the synthesis of 5’-O-DMT-2’-O-TBDMS-Bz-rC is typically carried out using automated synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The process involves the sequential addition of protecting groups and the use of phosphoramidite chemistry for the incorporation of the nucleoside into oligonucleotides .

化学反応の分析

Types of Reactions

5’-O-DMT-2’-O-TBDMS-Bz-rC undergoes several types of chemical reactions, including:

- **

Deprotection Reactions: Removal of the DMT and TBDMS groups under acidic and basic conditions, respectively.

Coupling Reactions: Formation of phosphodiester bonds during oligonucleotide synthesis.

特性

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H49N3O8Si/c1-42(2,3)55(6,7)54-38-37(47)35(53-40(38)46-27-26-36(45-41(46)49)44-39(48)29-14-10-8-11-15-29)28-52-43(30-16-12-9-13-17-30,31-18-22-33(50-4)23-19-31)32-20-24-34(51-5)25-21-32/h8-27,35,37-38,40,47H,28H2,1-7H3,(H,44,45,48,49)/t35-,37-,38-,40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXWVTIMEGOVNF-PKGPUZNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H49N3O8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452400 | |

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

763.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81256-87-3 | |

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]-](/img/structure/B150651.png)